Taurohyodeoxycholic acid

描述

牛磺脱氧胆酸是一种胆汁酸衍生物,具体来说是脱氧胆酸的牛磺酸缀合物。它是一种二羟基化的天然胆汁酸,在消化系统中起着重要作用,帮助乳化和吸收膳食脂肪。 该化合物以其潜在的保肝特性和促进胆结石溶解的能力而闻名 .

准备方法

合成路线和反应条件: 牛磺脱氧胆酸的合成通常涉及将脱氧胆酸与牛磺酸缀合。该过程可以通过以下步骤实现:

脱氧胆酸的活化: 使用诸如二环己基碳二亚胺 (DCC) 和 N-羟基琥珀酰亚胺 (NHS) 的试剂来活化脱氧胆酸的羧基。

与牛磺酸缀合: 将活化的脱氧胆酸在诸如三乙胺之类的碱存在下与牛磺酸反应,形成牛磺脱氧胆酸。

工业生产方法: 牛磺脱氧胆酸的工业生产涉及类似的合成路线,但在更大规模上进行。该工艺针对更高的产率和纯度进行了优化,通常涉及先进的纯化技术,例如结晶和色谱法。

化学反应分析

Biliary Lipid Secretion Dynamics

THDCA significantly influences biliary lipid secretion, particularly cholesterol and phospholipids. Studies in cholecystectomized patients revealed:

| Parameter | THDCA | TUDCA |

|---|---|---|

| Cholesterol secretion | 0.098 µmol/µmol | 0.061 µmol/µmol |

| Phospholipid secretion | 0.451 µmol/µmol | 0.275 µmol/µmol |

| Phospholipid/Cholesterol | 3.88 µmol/µmol | 3.09 µmol/µmol |

THDCA stimulates 60% greater cholesterol secretion and 64% higher phospholipid output compared to TUDCA . This is attributed to its ability to promote vesicle recruitment in bile canaliculi, as observed via electron microscopy .

Metabolic Stability and Detoxification

THDCA exhibits metabolic stability in vivo:

-

No detectable metabolites were observed during intravenous infusion in bile fistula rats .

-

It remains the predominant biliary bile acid (>95% composition) during sustained infusion .

-

Co-infusion with toxic bile acids like taurochenodeoxycholic acid (TCDCA) inhibits hepatotoxicity by reducing alkaline phosphatase and lactate dehydrogenase leakage .

Hepatoprotective Mechanisms

THDCA demonstrates protective effects against liver damage:

-

Antiapoptotic Activity : Prevents mitochondrial Bax translocation, preserving energy production .

-

Detoxification : Reduces TCDCA-induced bile flow impairment by 80% and enzyme leakage by 90% .

-

Choleretic Properties : Increases bile flow by 13.8 nl/µmol, outperforming TUDCA (6.4 nl/µmol) and TCA (10.9 nl/µmol) .

Comparative Pharmacological Effects

THDCA’s unique properties make it a candidate for therapeutic applications:

| Property | THDCA | TUDCA |

|---|---|---|

| Hydrophilicity | Moderate-High | High |

| Biliary SRmax (nmol/min) | 1080 | 3240 |

| Anticholelithogenic | Reduces gallstones | Moderate efficacy |

In murine models, THDCA administration (230–450 mg/kg) reduced gallstone incidence by 40% and hepatic steatosis by 30% .

Analytical Characterization

Advanced LC-MS methods enable precise quantification of THDCA in biological matrices:

-

Detection : Negative electrospray ionization with SRM transitions at m/z 498.29 .

-

Retention Time : 7.0–8.2 minutes in a 10-minute chromatographic run .

THDCA’s chemical interactions highlight its role as a potent modulator of biliary lipid metabolism and a hepatoprotective agent. Its hydrophilicity, metabolic stability, and ability to enhance phospholipid secretion distinguish it from other bile acids, offering therapeutic potential for cholestatic and metabolic liver disorders. Further research is needed to explore its pharmacokinetics and clinical applications.

科学研究应用

Cholestatic Liver Diseases

THDC has been identified as a potential therapeutic agent for cholestatic liver diseases due to its hydrophilic properties. Studies have shown that THDC can enhance biliary lipid secretion and modify bile acid composition in patients with disrupted enterohepatic circulation. In a study involving chronic administration of THDC, it was found that while the overall biliary lipid composition remained largely unchanged, the presence of THDC was noted to increase during treatment, suggesting its role in modifying bile acid pools in cholestatic conditions .

Cholesterol Gallstone Dissolution

One of the significant applications of THDC is in the dissolution of cholesterol gallstones. Its hydrophilicity allows for increased secretion of phospholipids into bile, which is crucial for emulsifying cholesterol and preventing gallstone formation. In comparative studies, THDC has been shown to stimulate greater biliary lecithin secretion than other bile acids such as tauroursodeoxycholic acid (TUDCA) and taurocholic acid . This property makes THDC a candidate for non-surgical treatment options for gallstone disease.

Hepatoprotective Effects

THDC has demonstrated hepatoprotective effects, particularly against hepatotoxicity induced by other bile acids. In experimental models, co-infusion of THDC with taurochenodeoxycholic acid (TCDCA) resulted in preserved bile flow and reduced leakage of liver enzymes into bile, indicating its protective role against hepatic injury . This application is particularly relevant for patients undergoing treatments that involve potentially hepatotoxic agents.

Lipid Metabolism and Secretion

Research indicates that THDC plays a significant role in lipid metabolism by enhancing the secretion of cholesterol and phospholipids from the liver. In studies where THDC was infused intraduodenally, it was found to stimulate greater cholesterol and phospholipid secretion compared to TUDCA, with a higher phospholipid-to-cholesterol secretory ratio . This suggests that THDC may be beneficial in managing conditions related to lipid dysregulation.

Potential Use in Inflammatory Conditions

Emerging evidence suggests that THDC may limit inflammatory responses in the gastrointestinal tract. It has been observed to reduce myeloperoxidase activity and expression of pro-inflammatory cytokines such as TNF-α and IL-6 in experimental models . This property could position THDC as a therapeutic agent for inflammatory bowel diseases or other conditions characterized by excessive inflammation.

Data Tables

Case Studies Overview

- Case Study on Cholestatic Patients : A study involving chronic administration of THDC showed an increase in biliary THDC levels during treatment, suggesting its role in modifying bile acid pools without significantly altering overall biliary lipid composition .

- Gallstone Dissolution Study : Research demonstrated that THDC infusion significantly increased biliary lecithin output compared to other bile acids, supporting its use as a treatment for cholesterol gallstones .

- Hepatotoxicity Prevention : In rat models, co-infusion of THDC with TCDCA preserved liver function and reduced enzyme leakage into bile, highlighting its protective effects against drug-induced liver injury .

作用机制

牛磺脱氧胆酸发挥其作用的机制涉及几个分子靶点和途径:

胆汁酸受体: 它与胆汁酸受体(如 FXR(法尼醇 X 受体)和 TGR5(G 蛋白偶联胆汁酸受体))相互作用,影响胆汁酸代谢和分泌。

细胞膜相互作用: 它整合到细胞膜中,影响膜流动性和功能。

保肝作用: 它诱导胆汁磷脂的分泌,从而保护肝细胞免受胆汁酸诱导的毒性.

相似化合物的比较

牛磺脱氧胆酸可以与其他胆汁酸进行比较,例如:

牛磺鹅去氧胆酸: 另一种牛磺酸缀合胆汁酸,具有类似的保肝特性,但分子靶点不同。

牛磺熊去氧胆酸: 以其抗凋亡作用和用于治疗肝病而闻名。

牛磺脱氧胆酸: 具有相似的分子量和式,但在特定的生物活性方面有所不同.

牛磺脱氧胆酸以其保肝特性和促进胆结石溶解的能力的独特组合而脱颖而出,使其成为研究和治疗领域中的一种有价值的化合物。

生物活性

Taurohyodeoxycholic acid (THDCA) is a bile acid derivative that has garnered attention for its potential biological activities, particularly in the context of gastrointestinal health and inflammation. As a 6α-hydroxylated bile acid, THDCA plays a role in various physiological processes, including the modulation of immune responses and the maintenance of gut microbiota balance.

Anti-Inflammatory Effects

Recent studies have highlighted THDCA's significant anti-inflammatory properties, particularly in models of colitis. A notable study demonstrated that THDCA alleviated colitis induced by trinitrobenzene sulfonic acid (TNBS) in mice. The treatment with THDCA resulted in:

- Improvement in clinical parameters : Increased body weight, colon length, and reduced spleen weight.

- Histological improvements : Enhanced histological characteristics of the colon.

- Cytokine modulation : THDCA reduced levels of pro-inflammatory cytokines (e.g., IFN-γ, IL-6, IL-17A) while increasing anti-inflammatory cytokines (e.g., IL-4, IL-10) .

These findings suggest that THDCA may help restore the balance between Th1/Th2 and Th17/Treg immune responses, which is crucial for managing inflammatory conditions like ulcerative colitis .

The mechanisms underlying the biological activity of THDCA involve several pathways:

- Cytokine Regulation : THDCA modulates the secretion of various cytokines by influencing immune cell populations:

- Immune Cell Balance Restoration : The compound helps restore the proportions of different T cell subsets, thereby promoting a balanced immune response .

- Impact on Gut Microbiota : THDCA has been implicated in altering gut microbiota composition, which can influence overall gut health and inflammation levels .

Additional Biological Activities

THDCA also exhibits other noteworthy biological activities:

- Gallstone Reduction : In vitro studies suggest that THDCA can decrease the size and weight of human gallstones while increasing bile flow and biliary lipid secretion in animal models .

- Protection Against Cholestasis : Research indicates that THDCA may protect against bile acid-induced cholestasis by enhancing bile flow and phospholipid secretion .

Case Study 1: Ulcerative Colitis Model

In a controlled experiment, mice were treated with varying doses of THDCA (20, 40, and 80 mg/kg/day) alongside standard treatments like sulfasalazine. The study found that higher doses of THDCA significantly improved clinical outcomes compared to controls, demonstrating its potential as an alternative or adjunct therapy for ulcerative colitis .

Case Study 2: Gallstone Management

A clinical observation noted that patients receiving THDCA treatment exhibited a marked reduction in gallstone formation and associated symptoms. This was attributed to its effects on bile composition and flow dynamics .

Summary Table of Biological Activities

属性

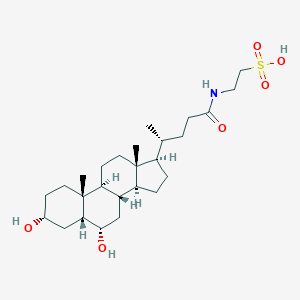

IUPAC Name |

2-[[(4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO6S/c1-16(4-7-24(30)27-12-13-34(31,32)33)19-5-6-20-18-15-23(29)22-14-17(28)8-10-26(22,3)21(18)9-11-25(19,20)2/h16-23,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33)/t16-,17-,18+,19-,20+,21+,22+,23+,25-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMXPOCDLAFAFNT-BHYUGXBJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H45NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10952061 | |

| Record name | 3,6-Dihydroxy-N-(2-sulfoethyl)cholan-24-imidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10952061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2958-04-5 | |

| Record name | Taurohyodeoxycholic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002958045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Dihydroxy-N-(2-sulfoethyl)cholan-24-imidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10952061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TAURINE HYODEOXYCHOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6V086EMME | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does THDCA influence bile lipid secretion?

A1: THDCA stimulates the secretion of both cholesterol and phospholipids in the bile [, , ]. Interestingly, it promotes a higher phospholipid/cholesterol secretory ratio compared to another bile acid, Tauroursodeoxycholic acid (TUDCA) [].

Q2: Can THDCA protect against cholestasis induced by other bile acids?

A2: Yes, studies show that THDCA can effectively prevent liver damage caused by Taurochenodeoxycholic acid (TCDCA) []. It achieves this by enhancing the biliary secretion of TCDCA, thereby reducing its accumulation in the liver [, ].

Q3: Does THDCA impact drug metabolism in the liver?

A3: Research suggests that THDCA can induce cytochrome P4503A (CYP3A) enzymes in the liver [, ]. This induction may contribute to its hepatoprotective effects by enhancing the metabolism and excretion of toxic bile acids [].

Q4: What is the role of P-glycoprotein in THDCA's mechanism of action?

A4: While not directly addressed in the research provided, it's hypothesized that THDCA-induced CYP3A overexpression might be associated with increased P-glycoprotein expression. This could facilitate the biliary excretion of toxic bile acids like TCDCA during cholestasis [].

Q5: What is the molecular formula and weight of THDCA?

A5: The molecular formula of THDCA is C26H44NO6S, and its molecular weight is 498.7 g/mol. Unfortunately, the provided research excerpts do not offer specific spectroscopic data for THDCA.

Q6: Is there information on the material compatibility, stability, and catalytic properties of THDCA?

A6: The provided research focuses primarily on THDCA's biological activity and effects. Information regarding material compatibility, stability under various conditions, catalytic properties, reaction mechanisms, selectivity, and related applications falls outside the scope of these studies.

Q7: What insights have computational chemistry and modeling provided into THDCA's activity?

A7: While the provided research doesn't delve into computational modeling of THDCA, one study investigating bile acid interactions with the epithelial sodium channel (ENaC) utilized photoaffinity labeling and functional experiments to demonstrate direct binding of bile acids, including THDCA, to ENaC subunits [, ]. This suggests potential for future computational studies to further elucidate binding mechanisms and SAR.

Q8: Are there details about THDCA's stability under various conditions, formulation strategies, and adherence to SHE regulations?

A8: The provided research primarily focuses on THDCA's biological activity and effects. Detailed information on its stability and formulation, as well as its environmental impact, degradation, recycling and waste management, and adherence to SHE regulations is not covered within these studies.

Q9: Has THDCA demonstrated efficacy in preclinical models of disease?

A9: Yes, THDCA has shown promising effects in preclinical models. In a mouse model of ulcerative colitis induced by trinitrobenzene sulfonic acid (TNBS), THDCA exhibited a protective effect [, ]. Additionally, it alleviated steatohepatitis in a mouse model of non-alcoholic steatohepatitis (NASH) induced by a methionine and choline deficient (MCD) diet [].

Q10: What about THDCA's performance in human clinical trials?

A10: While the provided research doesn't detail specific results from human clinical trials, one abstract mentions a double-blind controlled trial investigating THDCA's efficacy and safety in treating dyspeptic disturbances associated with gallstones or other hepatic disorders []. Another abstract mentions a preliminary report on THDCA's effect on biliary lipid secretion in humans [].

Q11: Is there information available on potential resistance mechanisms to THDCA or its toxicological profile?

A11: The provided research primarily focuses on THDCA's beneficial effects and mechanisms. It lacks information concerning potential resistance mechanisms or cross-resistance with other compounds. Regarding toxicology, studies in rats and dogs indicate that THDCA exhibits a favorable safety profile at therapeutic doses [, ]. Further research is needed to fully elucidate any potential long-term effects.

Q12: Does the research address THDCA's potential for immunogenicity, interactions with drug transporters and metabolizing enzymes, biocompatibility, or potential alternatives?

A12: The provided research primarily focuses on THDCA's impact on bile acid metabolism and associated effects. Information concerning its immunogenicity, interactions with drug transporters and metabolizing enzymes (beyond CYP3A induction), biocompatibility, biodegradability, and potential alternatives or substitutes is not covered in detail within these studies.

Q13: What is the historical context of THDCA research, and are there collaborative, interdisciplinary approaches driving its investigation?

A13: While the research doesn't offer a dedicated historical overview, it reflects an evolving understanding of THDCA's role in bile acid metabolism and potential therapeutic applications. The studies utilize a range of methodologies, highlighting interdisciplinary collaborations across fields like pharmacology, toxicology, and microbiology. Notably, research investigating THDCA's impact on the gut microbiota and its connection to metabolic diseases emphasizes the growing trend of cross-disciplinary research in understanding host-microbe interactions [, , , , , , ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。